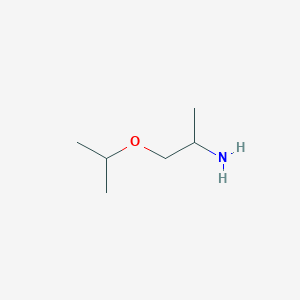
1-Isopropoxypropan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropoxypropan-2-amine is an organic compound that belongs to the class of amines It is characterized by the presence of an isopropoxy group attached to a propan-2-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropoxypropan-2-amine can be synthesized through several methods. One common approach involves the reaction of isopropyl alcohol with ammonia in the presence of a catalyst. The reaction proceeds as follows:
(CH3)2CHOH+NH3→(CH3)2CHNH2+H2O
This method yields the desired amine along with water as a byproduct .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Isopropoxypropan-2-amine undergoes various chemical reactions typical of amines. These include:
Protonation: The amine group can be protonated to form an ammonium ion.
Alkylation: The compound can react with alkyl halides to form secondary or tertiary amines.
Acylation: Reaction with acid chlorides or anhydrides to form amides.
Condensation: Reaction with carbonyl compounds to form imines
Common Reagents and Conditions:
Protonation: Acids such as hydrochloric acid or sulfuric acid.
Alkylation: Alkyl halides like methyl iodide or ethyl bromide.
Acylation: Acid chlorides or anhydrides in the presence of a base.
Condensation: Carbonyl compounds like aldehydes or ketones.
Major Products Formed:
Protonation: Ammonium salts.
Alkylation: Secondary or tertiary amines.
Acylation: Amides.
Condensation: Imines.
Scientific Research Applications
1-Isopropoxypropan-2-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Isopropoxypropan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites of enzymes, modulating their activity. Additionally, the isopropoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .
Comparison with Similar Compounds
Isopropylamine: A primary amine with similar reactivity but lacking the isopropoxy group.
Propan-2-amine: Another primary amine with a simpler structure.
1,2-Diaminopropane: Contains two amine groups, offering different reactivity and applications.
Uniqueness: 1-Isopropoxypropan-2-amine is unique due to the presence of both an isopropoxy group and an amine group. This combination imparts distinct chemical properties, such as increased lipophilicity and the ability to participate in a wider range of chemical reactions compared to simpler amines .
Properties
Molecular Formula |
C6H15NO |
|---|---|
Molecular Weight |
117.19 g/mol |
IUPAC Name |
1-propan-2-yloxypropan-2-amine |
InChI |
InChI=1S/C6H15NO/c1-5(2)8-4-6(3)7/h5-6H,4,7H2,1-3H3 |
InChI Key |
OVBQUDFVVLIUPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


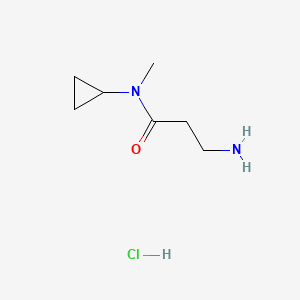


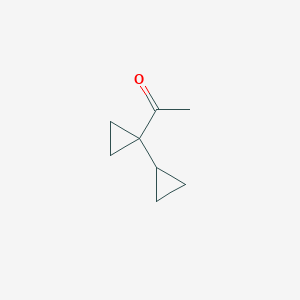
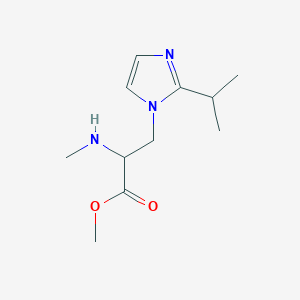
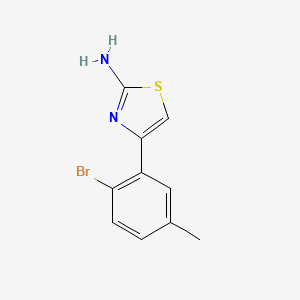
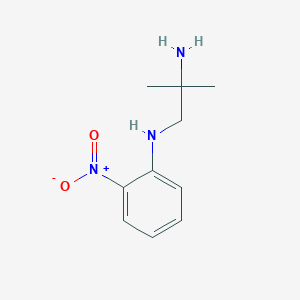
![2-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B13536988.png)

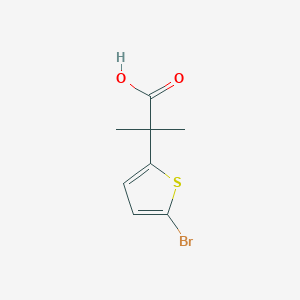
![N-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]acetamide](/img/structure/B13537004.png)
![rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b][1,4]oxazine hydrochloride](/img/structure/B13537015.png)
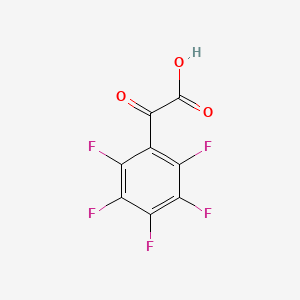
![(1S,4S)-2-isopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B13537031.png)
